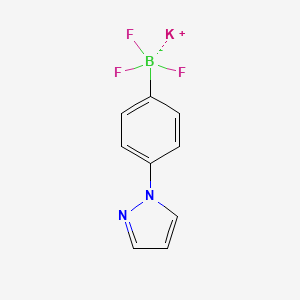
2-(5-Bromo-1H-indazol-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-1H-indazol-1-YL)acetic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring and an acetic acid moiety attached to the nitrogen atom of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-indazol-1-YL)acetic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the nitrogen atom of the indazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-indazol-1-YL)acetic acid undergoes various chemical reactions, including:
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, thiols, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced derivatives of the indazole ring.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-1H-indazol-1-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1H-indazol-1-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been found to inhibit the activity of certain enzymes, which are necessary for cell growth and division.
Molecular Targets: It targets specific proteins and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: The compound affects various signaling pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-(5-Bromo-1H-indazol-1-YL)acetic acid can be compared with other indazole derivatives:
Indazole-3-acetic acid: Similar in structure but with an acetic acid moiety at the 3-position instead of the nitrogen atom.
5-Bromoindazole: Lacks the acetic acid moiety, making it less versatile in certain reactions.
Indazole-1-acetic acid: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
2-(5-bromoindazol-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-1-2-8-6(3-7)4-11-12(8)5-9(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
GKGNIVHBVPXRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)

![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)



![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)
![N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
